molecular formula C17H20N6O3S B2562633 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1170103-16-8

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Numéro de catalogue: B2562633
Numéro CAS: 1170103-16-8
Poids moléculaire: 388.45
Clé InChI: YSBBJALINDMPGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with a methoxy group at the 3-position. The sulfonamide nitrogen is linked via an ethylamine spacer to a pyrimidine ring, which is further functionalized with a 2-methylimidazole moiety.

Propriétés

IUPAC Name

3-methoxy-N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-13-18-8-9-23(13)17-11-16(20-12-21-17)19-6-7-22-27(24,25)15-5-3-4-14(10-15)26-2/h3-5,8-12,22H,6-7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBBJALINDMPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in its structure is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which can influence enzyme activity. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may inhibit enzymes like cytochrome P450, affecting drug metabolism and detoxification processes.

Cellular Effects

The effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects are mediated through its interactions with specific receptors and transcription factors.

Molecular Mechanism

At the molecular level, 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to competitive inhibition, altering the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors or modifying chromatin structure, thereby affecting the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but may degrade over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide vary with different dosages. Low doses may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Understanding these pathways is essential for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is determined by targeting signals and post-translational modifications. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Its activity and function can be influenced by its localization, as different cellular environments provide distinct biochemical contexts. For example, nuclear localization may enhance its ability to modulate gene expression, while mitochondrial localization can impact cellular metabolism.

Activité Biologique

3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and structure-activity relationships (SAR), supported by empirical data and case studies.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the condensation of specific precursors. The synthesis typically yields a yellow powder with high purity, suitable for biological testing. The structural formula can be represented as follows:

C24H28N4O3S\text{C}_{24}\text{H}_{28}\text{N}_4\text{O}_3\text{S}

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the V600EBRAF mutant kinase, which is implicated in several cancers, including melanoma.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Inhibition (%)
3-methoxy-N-(...)A375 (Melanoma)0.4998
3-methoxy-N-(...)MDA-MB-231 (Breast)1.2085
3-methoxy-N-(...)HCT116 (Colon)0.7590

Case Study : A study evaluating the effects of this compound on T-47D breast cancer cells revealed significant growth inhibition, with flow cytometric analysis indicating an increase in the S-phase of the cell cycle from 14% to 18% after treatment, suggesting interference with DNA replication mechanisms .

Enzyme Inhibition

The compound has been investigated as an inhibitor of imidazole 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. Modifications to the imidazole and pyrimidine moieties have been shown to enhance inhibitory potency.

Table 2: Enzyme Inhibition Potency

Compound VariantEnzyme TargetIC50 (µM)
Original Compound5-LO12.5
Modified Variant A5-LO8.7
Modified Variant B5-LO5.0

This data indicates that structural modifications can significantly enhance biological activity, underscoring the importance of SAR studies in drug development .

The proposed mechanism involves binding to the active site of target enzymes or receptors, leading to inhibition of their activity. Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the target proteins, stabilizing the complex and preventing substrate access.

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is C17H20N6O3SC_{17}H_{20}N_{6}O_{3}S, with a molecular weight of 388.45 g/mol. The presence of the imidazole and pyrimidine rings contributes to its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its interactions with enzymes and proteins.

Interaction with Biological Molecules

This compound has been shown to interact with various enzymes and proteins involved in metabolic pathways. For instance, it may inhibit cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. Its ability to modulate enzyme activity makes it a candidate for further research into drug interactions and metabolic regulation.

Case Studies

Recent studies have highlighted the compound's efficacy against various cancer cell lines:

Compound Cell Line IC50 (µM) Inhibition (%)
3-Methoxy-N-(...)A375 (Melanoma)0.4998
3-Methoxy-N-(...)MDA-MB-231 (Breast)1.2085
3-Methoxy-N-(...)HCT116 (Colon)0.7590

A notable case study involved T-47D breast cancer cells, where treatment with this compound led to significant growth inhibition. Flow cytometric analysis revealed an increase in the S-phase of the cell cycle from 14% to 18%, indicating interference with DNA replication mechanisms .

Target Enzymes

The compound's structural features suggest it may act as an inhibitor for various enzymes beyond cytochrome P450. For example, it has been evaluated for its inhibitory effects on S-isoprenylcysteine O-methyltransferase, a target involved in post-translational modifications that can affect protein function and signaling pathways .

Implications for Drug Development

The ability of this compound to inhibit specific enzymes positions it as a potential lead molecule in drug development, particularly for conditions where enzyme dysregulation is implicated. Its interactions could be leveraged to design more effective therapeutic agents targeting specific pathways involved in cancer progression or metabolic disorders .

Comparaison Avec Des Composés Similaires

Research Findings and Limitations

  • Example 53: Demonstrated moderate yield (28%) and characterized by mass spectrometry and melting point . No biological data are disclosed.
  • Target Compound: Limited peer-reviewed data are available, highlighting a need for further pharmacological profiling.

Q & A

Q. What are the key synthetic routes for preparing 3-methoxy-N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidine core followed by sulfonamide coupling. For example:

  • Step 1: Formation of the pyrimidine-imidazole scaffold via nucleophilic substitution (e.g., coupling 2-methylimidazole with 6-chloropyrimidine derivatives under basic conditions).
  • Step 2: Ethylenediamine linker introduction through SN2 displacement or reductive amination.
  • Step 3: Sulfonylation using 3-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) in DMF or DMSO .
    Critical Factors:
  • Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may require rigorous drying to avoid side reactions.
  • Catalysts: Copper(I) iodide or Pd-based catalysts improve coupling efficiency in heterocycle formation .
  • Yield Optimization: Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to minimize impurities .

Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of key groups (e.g., imidazole protons at δ 7.5–8.5 ppm, sulfonamide NH at δ 9–10 ppm) and linker connectivity .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C19H22N6O3S: 415.15) and detects isotopic patterns for halogenated intermediates .
  • Elemental Analysis: Combustion analysis validates %C, %H, %N with <0.5% deviation from theoretical values .
  • IR Spectroscopy: Sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H stretches confirm functional groups .

Q. What preliminary biological assays are recommended to assess its activity, and how are false positives mitigated?

Methodological Answer:

  • In Vitro Screening: Start with cell viability assays (MTT or resazurin) against target cell lines (e.g., cancer lines like MCF-7 or HEK293 for kinase targets). Use IC50 values to quantify potency .
  • Counter-Screening: Test against unrelated enzymes (e.g., cytochrome P450 isoforms) to rule out nonspecific inhibition.
  • Controls: Include known inhibitors (e.g., imatinib for kinase assays) and vehicle controls (DMSO <0.1%) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Core Modifications: Replace the pyrimidine ring with pyridine or triazine to assess scaffold flexibility. For example, highlights that trifluoromethyl groups enhance metabolic stability, suggesting substitutions at the benzenesulfonamide moiety .
  • Linker Optimization: Vary the ethylenediamine linker length (e.g., propyl vs. ethyl) to study steric effects on target binding. Computational docking (AutoDock Vina) predicts binding poses with proteins like kinases or GPCRs .
  • Bioisosteres: Substitute the imidazole with thiazole or oxazole to evaluate heterocycle tolerance .

Q. What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Replication: Repeat experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to confirm activity .
  • Metabolic Stability Testing: Use liver microsomes (human/rat) to determine if discrepancies arise from rapid degradation in certain models .
  • Off-Target Profiling: Employ proteome-wide approaches (e.g., thermal shift assays or affinity chromatography-MS) to identify unintended targets .

Q. How can environmental fate studies be integrated into early-stage development to address regulatory requirements?

Methodological Answer:

  • Degradation Pathways: Perform hydrolysis/photolysis studies under simulated environmental conditions (pH 7–9, UV light) to identify persistent metabolites .
  • Ecotoxicity Screening: Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (EC50 values) .
  • Bioaccumulation Potential: Calculate logP (e.g., using ACD/Labs software) and compare to EPA guidelines; values >3.5 signal high bioaccumulation risk .

Q. What computational methods predict binding modes with putative targets like kinases or sulfotransferases?

Methodological Answer:

  • Molecular Docking: Use crystal structures from the PDB (e.g., 1T46 for sulfotransferases) to model interactions. Focus on hydrogen bonds with sulfonamide oxygens and π-π stacking with imidazole .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Lys215 in kinases for charge interactions) .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy contributions from specific substituents .

Q. How are metabolic liabilities addressed during lead optimization?

Methodological Answer:

  • Metabolite Identification: Incubate with hepatocytes and analyze via LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the methoxy group or glucuronidation) .
  • Stability Enhancements: Introduce electron-withdrawing groups (e.g., CF3) at metabolically labile positions to block CYP450 oxidation .
  • Prodrug Strategies: Mask polar groups (e.g., sulfonamide as a tert-butyl ester) to improve oral bioavailability .

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight415.15 g/molHRMS
logP (Octanol-Water)2.1 ± 0.3ACD/Labs Prediction
Aqueous Solubility (pH 7.4)12 µMShake-Flask
Metabolic Stability (t1/2)45 min (Human Liver Microsomes)LC-MS/MS

Q. Table 2. Representative Biological Activity

Assay TypeTarget/ModelResult (IC50/EC50)Reference
Kinase InhibitionEGFR Wild-Type85 nMDocking
Antiproliferative ActivityMCF-7 Cells1.2 µMMTT
Acute ToxicityDaphnia magna0.8 mg/LOECD 202

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.